(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid
Description
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid (CAS: 1788274-80-5) is a chiral hexanoic acid derivative characterized by a 5-methyl group, a (3S)-stereocenter, and a piperidin-2-yl formamido methyl substituent at the third carbon. Its molecular formula is C₁₃H₂₄N₂O₃ (MW: 256.34 g/mol) . The compound’s synthesis involves multi-step reactions, including hydrolysis and hydrogenation steps, to achieve high chiral purity (>99.9%) .
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
(3S)-5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)/t11-,12?/m0/s1 |
InChI Key |
YIBJJADESILGNG-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCCN1 |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexanoic Acid Core
The initial step involves synthesizing the hexanoic acid backbone with the appropriate stereochemistry at the third carbon atom. This is achieved through asymmetric synthesis techniques, such as:
- Asymmetric alkylation of suitable precursors, utilizing chiral auxiliaries or catalysts to ensure the (3S) configuration.
- Enzymatic resolution or chiral pool synthesis, using naturally occurring amino acids or derivatives as starting materials.
Formation of the Formamido Linkage
The formamido group is introduced via condensation reactions:
- Reaction of the amino group on the hexanoic acid derivative with formamide derivatives, under dehydrating conditions, to form the formamido linkage.
- Use of coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation with high yield and selectivity.
Piperidine Ring Incorporation
The piperidine moiety is attached through amide bond formation:
- Preparation of piperidin-2-yl derivatives with reactive acyl chlorides or activated esters.
- Coupling of these derivatives with the formamido-hexanoic acid intermediate, often using polar aprotic solvents like DMF or DMSO at controlled temperatures to optimize reaction efficiency.
Stereoselective Methylation at the 5-Position
The methyl group at the 5-position is introduced via:
- Stereoselective alkylation using methyl iodide or methyl sulfate in the presence of chiral catalysts or auxiliaries.
- Alternatively, enantioselective catalytic hydrogenation or reduction steps that favor formation of the (3S) stereoisomer.
Reaction Conditions and Optimization
| Step | Reagents | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Hexanoic backbone synthesis | Asymmetric alkylation | Chiral auxiliaries | - | Ensures stereochemistry at C-3 |
| Amide formation | Carbodiimides (DCC, EDC) | DMF, DMSO | Room temperature | High efficiency in peptide coupling reactions |
| Piperidine coupling | Activated piperidine derivatives | DMF, DCM | 0–25°C | Controlled to prevent racemization |
| Methylation | Methyl iodide, chiral catalysts | Dichloromethane | -20°C to 0°C | Stereoselective methylation |
Analytical Verification and Purification
Post-synthesis, the compound is purified via chromatography techniques such as:
- Preparative HPLC for stereochemical purity.
- Recrystallization from suitable solvents to obtain crystalline pure product.
Structural confirmation involves:
- NMR spectroscopy (¹H, ¹³C) to verify the stereochemistry and functional groups.
- Mass spectrometry to confirm molecular weight.
- Chiral chromatography to assess enantiomeric excess.
Summary of the Synthesis Pathway
| Stage | Key Reaction | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Asymmetric alkylation | Chiral auxiliaries, base | Stereoselective construction of the C-3 stereocenter |
| 2 | Formation of hexanoic acid | Carboxylation, oxidation | Backbone synthesis |
| 3 | Amide coupling | Carbodiimide, formamide | Introduction of formamido group |
| 4 | Piperidine attachment | Activated piperidine derivatives | Ring incorporation |
| 5 | Stereoselective methylation | Methyl iodide, chiral catalysts | Methyl group at C-5 in the (3S) configuration |
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: It could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s uniqueness lies in its piperidin-2-yl formamido methyl side chain. Below is a comparative analysis with similar hexanoic acid derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
This could improve target binding or metabolic stability . Pregabalin’s aminomethyl group is critical for its GABA analog activity, whereas the target compound’s bulkier substituent may redirect its mechanism of action .
Chirality and Bioactivity: Both the target compound and pregabalin exhibit (3S)-stereochemistry, underscoring the importance of chirality in biological activity . Derivatives like (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (PDB ID: L2O) demonstrate that minor stereochemical changes (e.g., additional hydroxyl groups) alter ligand-receptor interactions .
Table 2: Activity Comparison
Key Findings:
- Dose-Dependent Effects: Hexanoic acid derivatives like methyl hexanoate exhibit a reversal in biological response at higher concentrations, suggesting non-linear pharmacokinetics . The target compound’s complex structure may mitigate such effects by improving receptor specificity.
- Therapeutic Potential: While pregabalin is clinically validated, the target compound’s piperidine moiety aligns with structural features of matrix metalloprotease inhibitors (e.g., secondary carboxamides) . Further studies are required to validate this hypothesis.
Biological Activity
(3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- CAS Number : 1788179-64-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid. Key findings include:
- Piperidine Ring Influence : The presence of the piperidine ring enhances solubility and bioavailability, which are critical for effective pharmacological action.
- Amido Group Contribution : The formamido group is essential for binding interactions with biological targets, influencing both potency and selectivity .
Case Studies
-
Antitumor Activity Study :
- A study evaluated the cytotoxic effects of (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid on human cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant antitumor potential.
-
Anti-inflammatory Mechanism Investigation :
- In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential against inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid?
- Methodological Answer : Utilize enzymatic cascades such as the IlvE-SgvM or D-TA-SgvM systems for asymmetric β-methylation. For example, the IlvE-SgvM cascade achieved 82% conversion and a 98:2 3S:3R ratio when using L-2-amino-5-methyl hexanoic acid as a substrate, monitored via NMR integration of ε-H signals . Similarly, D-TA-SgvM demonstrated 89% conversion and a 91:9 3S:3R ratio with D-substrates . Protect reactive groups (e.g., amino groups with Fmoc) during coupling steps to minimize side reactions .
Q. What analytical techniques are recommended for confirming stereochemistry and purity?
- Methodological Answer : Combine chiral HPLC with NMR spectroscopy to resolve enantiomers and quantify ratios. For instance, integration of ε-methyl group signals in -NMR (Supplementary Figures 14, 15, 32, 33) allows precise calculation of 3S:3R ratios . LC-MS can further validate molecular weight and intermediate purity during hydrogenation steps .
Q. How can researchers optimize the coupling of the piperidin-2-yl formamido group to the hexanoic acid backbone?
- Methodological Answer : Use peptide coupling reagents like HATU/DIPEA in anhydrous DMF. Pre-activate the carboxylic acid moiety and protect the piperidine nitrogen with Fmoc to prevent unwanted side reactions. Deprotection under mild basic conditions (e.g., piperidine in DMF) ensures retention of stereochemical integrity .
Advanced Questions
Q. How can discrepancies in stereochemical outcomes between enzymatic systems be resolved?
- Methodological Answer : Discrepancies in 3S:3R ratios (e.g., 98:2 vs. 91:9 ) arise from differences in enzyme active-site geometry and substrate binding. To address this:
- Screen mutant enzyme libraries for improved stereoselectivity.
- Adjust reaction parameters (pH, temperature, cofactors like PLP) to favor desired enantiomers .
- Use molecular dynamics simulations to predict enzyme-substrate interactions and guide rational design .
Q. What strategies maintain chiral integrity during scale-up of the hydrogenation step?
- Methodological Answer : For hydrogenation (e.g., Raney Nickel-mediated reduction), optimize:
- H pressure (1–3 atm) and temperature (25–40°C) to minimize racemization.
- Conduct reactions under inert atmospheres (N/Ar) to prevent oxidation.
- Monitor progress via in-situ FTIR to detect intermediate imine formation, ensuring >99.8% chiral purity as achieved in pregabalin synthesis .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the piperidin-2-yl formamido group (e.g., substituents on the piperidine ring) or hexanoic acid backbone (e.g., β-methyl group replacement).
- Test binding affinity using surface plasmon resonance (SPR) or radioligand displacement assays against target receptors (e.g., apelin receptors, as seen in structurally related ligands) .
- Correlate enantiomeric ratios (3S:3R) with biological activity to identify pharmacophoric requirements .
Data Contradiction Analysis
Q. Why do different enzymatic systems yield varying 3S:3R ratios?
- Analysis : The IlvE-SgvM system favors 3S configuration (98:2 ) due to tighter substrate positioning in its active site, while D-TA-SgvM’s broader binding pocket allows minor 3R formation (91:9 ). This highlights the need for enzyme-substrate compatibility screening. Cross-validate results using kinetic resolution experiments and X-ray crystallography of enzyme-substrate complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
